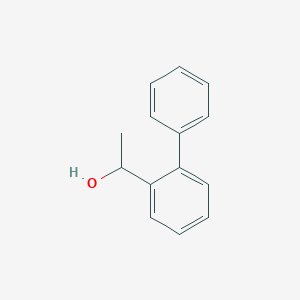
1-(Biphenyl-2-yl)ethanol
Overview
Description
“1-(Biphenyl-2-yl)ethanol” is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 g/mol . The IUPAC name for this compound is 1-(2-phenylphenyl)ethanol .
Synthesis Analysis
While specific synthesis methods for “1-(Biphenyl-2-yl)ethanol” were not found in the search results, there are several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of “1-(Biphenyl-2-yl)ethanol” consists of two benzene rings linked at the [1,1’] position with an ethanol group attached . The InChI code for this compound is InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3 .
Chemical Reactions Analysis
Biphenyl compounds, such as “1-(Biphenyl-2-yl)ethanol”, undergo similar reactions to benzene as they both undergo electrophilic substitution reactions . The reactivity of biphenyl has attracted much attention because C–C bonds of biphenyl can be cleaved by various organometallic species .
Physical And Chemical Properties Analysis
“1-(Biphenyl-2-yl)ethanol” has a topological polar surface area of 20.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count for this compound is 2 .
Scientific Research Applications
Synthetic Organic Chemistry
“1-(Biphenyl-2-yl)ethanol” is a biphenyl derivative, which is a fundamental backbone in synthetic organic chemistry . It’s involved in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Medicinal Chemistry
Biphenyl derivatives, including “1-(Biphenyl-2-yl)ethanol”, serve as versatile and multifaceted platforms in medicinal chemistry . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Biological and Medicinal Applications
This compound has a wide range of biological and medicinal applications . For example, it’s used in the synthesis of compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
Agriculture
Biphenyl derivatives are used to produce an extensive range of products for agriculture .
Electronics
“1-(Biphenyl-2-yl)ethanol” is used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Liquid Crystals
This compound serves as a building block for basic liquid crystals .
Safety and Hazards
When handling “1-(Biphenyl-2-yl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions for “1-(Biphenyl-2-yl)ethanol” and other biphenyl derivatives are vast. They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They also serve as a backbone for catalysts and ligands .
Mechanism of Action
Target of Action
1-(Biphenyl-2-yl)ethanol is a biphenyl derivative. Biphenyl derivatives have been found to exhibit a wide range of biological activities
Mode of Action
It is known that the presence of an oxadiazole nucleus in biphenyl derivatives can affect the kinetic and physicochemical properties of compounds . This nucleus is capable of forming noncovalent bonds with the active sites of receptors and enzymes in the treated cells
Biochemical Pathways
Biphenyl derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Biphenyl derivatives are known to have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties
Result of Action
Biphenyl derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
properties
IUPAC Name |
1-(2-phenylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJANMPFIVCFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295040 | |
| Record name | 1-(biphenyl-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-2-yl)ethanol | |
CAS RN |
16927-84-7 | |
| Record name | NSC99380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(biphenyl-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)



![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)
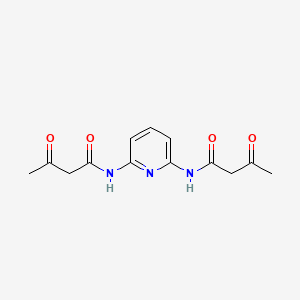
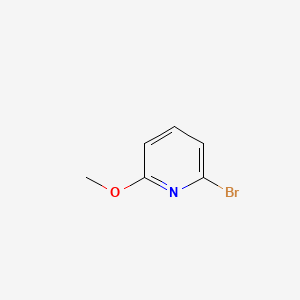
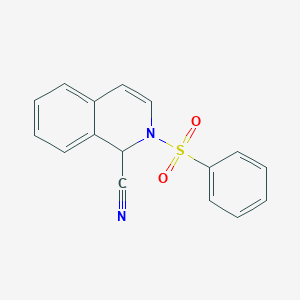
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

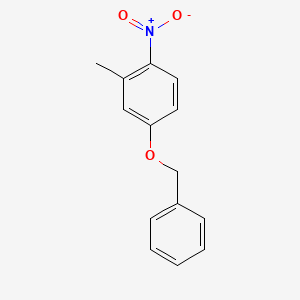
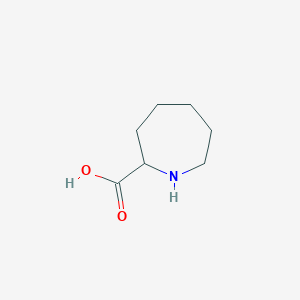
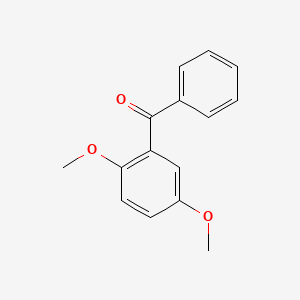
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)